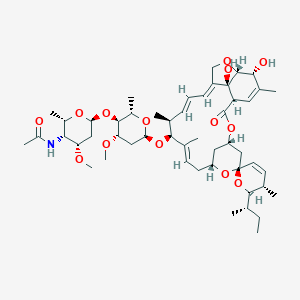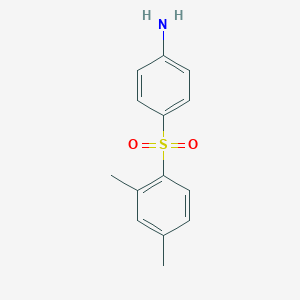
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, also known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide compound that has been found to have various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory cytokines. 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which are involved in the regulation of cell growth and inflammation.
Biochemische Und Physiologische Effekte
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, and reduce the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in lab experiments is its specificity. It has been found to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is its potential toxicity. Studies have shown that high doses of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline can be toxic to cells and may cause cell death.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline. One area of research is to further investigate its mechanism of action. Studies have suggested that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline may work by inhibiting the activity of certain enzymes and proteins, but the exact mechanisms are not fully understood. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, there is a need to investigate the potential side effects of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline and to develop ways to mitigate its toxicity.
Conclusion
In conclusion, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, or 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, is a chemical compound that has various applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and analgesic properties, and has been shown to selectively inhibit the activity of certain enzymes and proteins. While there are limitations to its use, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline remains a valuable tool for studying the mechanisms of inflammation and cancer, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in its pure form.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has been shown to induce apoptosis, or programmed cell death, in these cells.
In addition to its anti-tumor properties, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models.
Eigenschaften
CAS-Nummer |
105456-58-4 |
|---|---|
Produktname |
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-10-3-8-14(11(2)9-10)18(16,17)13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
YTPKVTAYQVPKRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
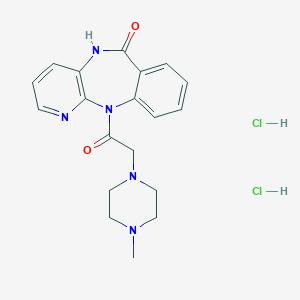
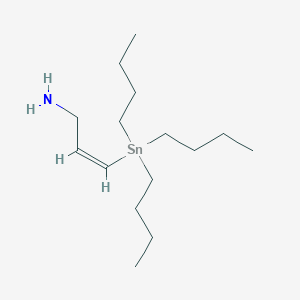
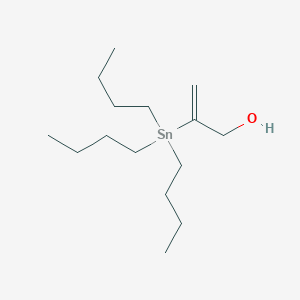
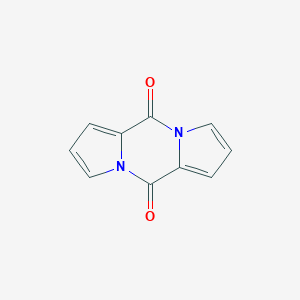
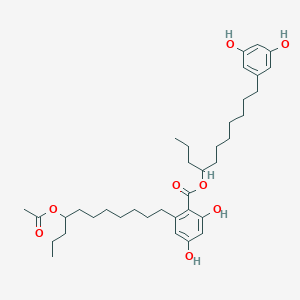
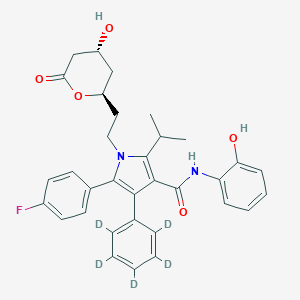

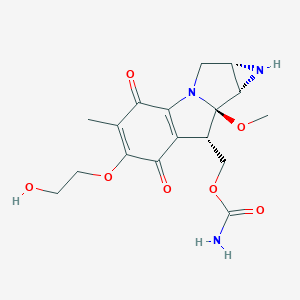
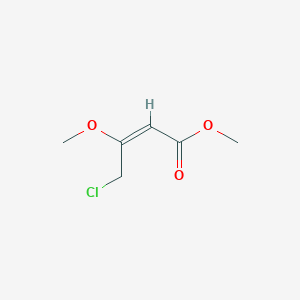
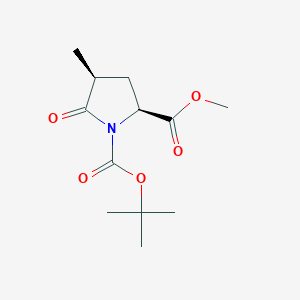
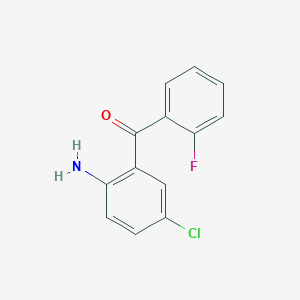
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
